Product packaging for Finasteride Carboxaldehyde(Cat. No.:CAS No. 154387-61-8)

Finasteride Carboxaldehyde

Cat. No.: B030425
CAS No.: 154387-61-8
M. Wt: 386.5 g/mol
InChI Key: GWKLHNVFRBYLTN-WSBQPABSSA-N
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Description

Finasteride Carboxaldehyde is a high-purity synthetic intermediate primarily employed in the research and development of novel 5α-reductase inhibitors and related biochemical probes. This compound, featuring a reactive aldehyde functional group, is a key precursor for the synthesis of finasteride analogs and other steroid-based molecules, enabling structure-activity relationship (SAR) studies. Its core research value lies in its utility for chemical modifications, such as reductive amination or hydrazone formation, to create novel compounds for investigating the enzymatic mechanism of 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen dihydrotestosterone (DHT). By serving as a building block for potent inhibitors, this compound aids researchers in exploring therapeutic strategies for androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenic alopecia, within strictly controlled laboratory settings. It is an essential tool for medicinal chemists and pharmacologists focused on endocrine and urological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34N2O3 B030425 Finasteride Carboxaldehyde CAS No. 154387-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-N-(2-methyl-1-oxopropan-2-yl)-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12-18H,5-9,11H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKLHNVFRBYLTN-WSBQPABSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C=O)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C=O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570310
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154387-61-8
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Studies of Finasteride Carboxaldehyde

Established Synthetic Routes and Methodological Optimization

The synthesis of complex steroid structures like Finasteride (B1672673) from precursor molecules is a multi-step process that has been the subject of extensive methodological optimization to improve efficiency and yield.

A pivotal step in the synthesis of Finasteride is the oxidative cleavage of the A-ring of a steroid precursor, such as 3-oxo-4-androstene-17β-carboxylic acid or its N-tert-butyl amide derivative. researchgate.netdrugfuture.com This reaction transforms the cyclic ketone into an acyclic seco-ketoacid, which contains both ketone and carboxylic acid functionalities, essential for the subsequent formation of the aza-steroid ring. drugfuture.com

Common oxidizing agents for this transformation include a combination of potassium permanganate (B83412) (KMnO₄) and sodium periodate (B1199274) (NaIO₄). researchgate.netdrugfuture.comgoogle.com The reaction is typically performed in a solvent system like tert-butanol (B103910) and aqueous sodium carbonate. drugfuture.com The Malaprade oxidation, which uses periodate to cleave 1,2-diols, is a related and highly selective method for forming two carbonyls from a diol precursor. acs.org The mechanism involves the formation of a cyclic diol-periodate diester, which then rearranges to the fission products. acs.org

To maximize the efficiency of synthetic processes, factorial design experiments are often employed. This statistical approach allows researchers to systematically investigate the effects of multiple variables—such as temperature, reactant concentration, and catalyst loading—on the reaction yield. For instance, in the development of drug delivery systems for a related 5α-reductase inhibitor, dutasteride, a 2³ full factorial design was used to optimize the formulation of nanostructured lipid carriers. researchgate.net Similarly, the optimization of electrolytic processes in chemical synthesis has been achieved through statistical methods to enhance space-time yields. acs.org While specific factorial design data for the synthesis of Finasteride carboxaldehyde precursors is not detailed in the provided results, this methodology is a standard and powerful tool in process chemistry for yield enhancement.

The choice of solvent and the amount of catalyst used are critical parameters that can significantly influence the rate and selectivity of a reaction. cwu.edu In many chemical reactions, solvent polarity can stabilize or destabilize reactants and transition states. cwu.edu For certain reductions in steroid synthesis, non-polar solvents like toluene (B28343) have been shown to favor higher selectivity for the desired product. cwu.edu In other contexts, such as the Biginelli reaction for synthesizing dihydropyrimidinones, solvents with a higher dielectric constant have been noted to induce higher reaction yields. nih.gov

Catalyst loading must also be carefully optimized. In studies on the selective reduction of α,β-unsaturated carbonyl compounds, a catalyst loading of 2.5 mol% was found to provide a good balance between reaction conversion and selectivity. cwu.edu For the synthesis of Finasteride, a common catalyst for the hydrogenation step is 10% palladium on carbon (Pd/C). google.comgoogle.com

Table 1: Effect of Solvent on Reaction Selectivity This table is illustrative of the general principle of solvent effects on chemical reactions as specific data for this compound was not available.

Solvent Polarity Selectivity Outcome Reference
Toluene Non-polar Increasingly favored selective reduction of C=C bonds cwu.edu
Isopropyl Alcohol Polar Less selective compared to non-polar solvents cwu.edu

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable analytical techniques for monitoring the progress of a chemical reaction and verifying the purity of the final product. nih.govresearchgate.net These methods allow for the simultaneous estimation of the starting materials, intermediates, and final products. nih.gov

For Finasteride and its related compounds, validated RP-HPLC methods have been developed. nih.govjocpr.com A typical method might use a C18 column with a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and a buffer solution. nih.govjocpr.com Detection is commonly performed using a photodiode array (PDA) or UV detector at a specific wavelength, such as 235 nm or 215 nm. nih.govresearchgate.net TLC methods have also been established, using an eluent like toluene/methanol/triethylamine and UV detection for quantification. nih.gov The validation of these methods is performed according to ICH guidelines, ensuring linearity, accuracy, precision, and specificity. jocpr.comnih.gov

Table 2: Example Parameters for HPLC Validation of Finasteride

Parameter Condition Result Reference
Column Phenomenex C18 Successful separation nih.gov
Mobile Phase Methanol/Ammonium Acetate Buffer/Triethylamine Effective elution nih.gov
Detection PDA at 235 nm Quantification achieved nih.gov
Linearity Range 1-50 µg/mL Mean recovery of 100.0 ± 0.8% nih.gov

Advanced Synthetic Strategies for Finasteride Derivatives

The final steps in the synthesis of Finasteride involve creating the characteristic unsaturated bond in the A-ring, a transformation for which modern reagents have been adopted to improve safety and efficiency.

The introduction of the C1-C2 double bond in the 4-aza-5α-androstan-3-one steroid nucleus is a critical dehydrogenation step to produce Finasteride. drugfuture.com A highly effective and commonly used method for this transformation involves the reagent system of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in combination with bis(trimethylsilyl)trifluoroacetamide (BSTFA). drugfuture.comgoogle.com This approach is favored over older methods that used more toxic reagents like benzeneseleninic anhydride (B1165640). google.comgoogle.com

The reaction is typically carried out by refluxing the saturated aza-steroid precursor with DDQ and BSTFA in a solvent such as dioxane for several hours. drugfuture.comgoogle.com The yield for this specific step can be significant, with one process reporting a 57% yield after recrystallization. google.com The use of DDQ/BSTFA has been shown to be effective for the direct oxidation of the saturated precursor to Finasteride in high yield. future4200.com

Table 3: Reagents for Dehydrogenation in Finasteride Synthesis

Reagent System Precursor Product Advantages Reference
DDQ and BSTFA N-tert-butyl-3-oxo-4-aza-5α-androstane-17β-carboxamide Finasteride Replaces toxic benzeneseleninic anhydride, suitable for industrial production drugfuture.comgoogle.com
Benzeneseleninic Anhydride N-tert-butyl-3-oxo-4-aza-5α-androstane-17β-carboxamide Finasteride Older method, effective but uses toxic reagent google.comnewdrugapprovals.org

Alternative Reagents and Catalysts in Finasteride Synthesis

The synthesis of Finasteride, the direct precursor to this compound, has been a subject of extensive research to improve yield, reduce costs, and minimize the use of hazardous materials. researchgate.netgoogle.comgoogle.com Various synthetic routes have been developed, distinguished by the choice of reagents and catalysts, particularly for key steps such as hydrogenation and dehydrogenation. google.comgoogle.comresearchgate.net

Initial syntheses often relied on expensive or toxic reagents. researchgate.net For instance, early methods employed platinum oxide (PtO₂) for hydrogenation and benzeneselenic anhydride for dehydrogenation. google.comresearchgate.net To circumvent these issues, alternative reagents have been successfully introduced. The dehydrogenation step, crucial for creating the double bond in the A-ring of Finasteride, is now commonly achieved using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), often in the presence of a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netgoogle.comresearchgate.net

For the hydrogenation step, palladium on carbon (Pd/C) has been established as a more cost-effective and efficient catalyst than platinum-based ones. researchgate.net Other notable advancements include the use of potassium peroxydisulfate (B1198043) (K₂S₂O₈) for oxidative elimination reactions and replacing hazardous reagents like oxalyl chloride with thionyl chloride for certain transformations. google.com The initial ring-opening of the steroid precursor has also been optimized using a combination of sodium periodate (NaIO₄) and potassium permanganate (KMnO₄). google.comresearchgate.net

Interactive Table: Alternative Reagents in Finasteride Synthesis

Reaction Step Conventional Reagent Alternative Reagent/Catalyst Reference
Dehydrogenation Benzeneselenic anhydride 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) researchgate.netgoogle.comresearchgate.net
Hydrogenation Platinum oxide (PtO₂) Palladium on carbon (Pd/C) researchgate.net
Amide Synthesis Oxalyl chloride Thionyl chloride google.com
Ring Opening Ozone (O₃) Sodium periodate (NaIO₄) / Potassium permanganate (KMnO₄) researchgate.netresearchgate.net
Amidation 2,2′-dipyridyl disulfide t-butylamino magnesium halide researchgate.netwipo.int

Acylation Reactions for Novel Finasteride Conjugates

Acylation represents a viable strategy for creating novel conjugates of Finasteride with the aim of modifying its properties. Research has demonstrated the synthesis of a Finasteride conjugate through an acylation reaction involving the C-18 amide. In one study, a new conjugate was synthesized by reacting Finasteride with a polimod amide, leading to the formation of a Finasteride C-18 amide N-polimod. The structure of this new conjugate was confirmed using various spectroscopic methods. This derivatization showcases the potential to create new chemical entities based on the Finasteride scaffold.

Chemical Reactivity and Transformation Studies

This compound is an aldehyde metabolite of Finasteride, identified in human bile and urine. medchemexpress.com Its chemical reactivity is centered around the aldehyde functional group, which can undergo various transformations, including oxidation and reduction.

Oxidation Reactions

The primary oxidative pathway for this compound is its conversion to the corresponding carboxylic acid, known as Carboxy finasteride or finasteride ω-oic acid. nih.gov This biotransformation is a key step in the metabolism of Finasteride. nih.gov In vitro studies using human liver microsomes have shown that this oxidation is mediated, at least in part, by the cytochrome P450 isozyme CYP3A4 and is dependent on the cofactor NADPH. nih.gov Furthermore, NAD-dependent enzymes found in cytosolic and mitochondrial fractions are also capable of catalyzing this oxidation reaction. nih.gov

Reduction Reactions

The aldehyde group of this compound can also undergo reduction. When incubated with human liver microsomes in the presence of an NADPH regenerating system, this compound is reduced to ω-OH finasteride. nih.gov This suggests that oxidative and reductive pathways occur concurrently and are dependent on NADPH or NADP. nih.gov The inhibition of the oxidative pathway by CYP3A inhibitors has been observed to cause a corresponding increase in the reductive reaction. nih.gov

Interactive Table: Oxidation and Reduction Products of this compound

Starting Compound Reaction Type Product Key Enzymes/Cofactors Reference
This compound Oxidation Carboxy finasteride CYP3A4, NAD-dependent enzymes, NADPH nih.gov
This compound Reduction ω-OH finasteride NADPH/NADP dependent nih.gov

Substitution Reactions

Specific studies on the substitution reactions directly involving the aldehyde group of this compound are not extensively documented in the reviewed literature. However, the principles of organic chemistry suggest that the molecule could be a substrate for such reactions. For instance, nucleophilic substitution reactions have been successfully performed on other indole-3-carbaldehydes, where various nucleophiles regioselectively attack the 2-position of the indole (B1671886) ring. nii.ac.jp This indicates that the this compound scaffold could potentially undergo similar transformations, opening avenues for the synthesis of novel derivatives. The exploration of such substitution reactions on this compound remains a potential area for future research.

Imine Formation with Primary Amines

The reaction of an aldehyde with a primary amine to form an imine (a compound containing a carbon-nitrogen double bond), also known as a Schiff base, is a fundamental transformation in organic chemistry. This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by an acid-catalyzed dehydration.

Given its aldehyde functionality, this compound is expected to react with primary amines to form the corresponding imine derivatives. The general mechanism involves two key stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling the water molecule and forming a protonated imine (an iminium ion). A final deprotonation step yields the neutral imine.

This reaction provides a potential route for conjugating this compound to other molecules containing a primary amine, thereby creating novel derivatives for further study.

Analytical Methodologies for Finasteride Carboxaldehyde Characterization

Spectroscopic Techniques for Structural Identity

Spectroscopic methods are fundamental in elucidating the molecular structure of Finasteride (B1672673) Carboxaldehyde, confirming its identity by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of Finasteride Carboxaldehyde. By mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural picture can be assembled.

¹H NMR: In the ¹H NMR spectrum of this compound, the most telling signal would be that of the aldehyde proton (-CHO). This proton typically appears in a distinct downfield region of the spectrum, generally between δ 9.0 and 10.0 ppm. This characteristic chemical shift is highly indicative of the aldehyde functional group, distinguishing it from the N-tert-butylcarboxamide group of the parent Finasteride molecule. Other signals would correspond to the steroid backbone and the gem-dimethyl group adjacent to the aldehyde.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. A key resonance for this compound is the signal from the carbonyl carbon of the aldehyde group, which is expected to appear significantly downfield, typically in the range of δ 190 to 200 ppm. The spectrum would also show signals for the other 22 carbon atoms, including those of the lactam carbonyl, the double bond in the A-ring, and the steroidal framework, which can be compared to the known spectrum of Finasteride to confirm the structural modification.

While specific experimental NMR data for this compound is not widely published, predictive models and spectral data from analogous structures are used for its characterization. The table below outlines the expected chemical shifts for key functional groups.

Table 1: Predicted Key NMR Chemical Shifts for this compound

Nucleus Functional Group Predicted Chemical Shift (δ, ppm)
¹H Aldehyde (-CHO) 9.0 - 10.0
¹³C Aldehyde (C=O) 190 - 200
¹³C Lactam (C=O) ~170
¹³C Alkene (C=C) 120 - 155

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The presence of the aldehyde group introduces characteristic absorption bands that are absent in the parent drug, Finasteride.

The most significant feature in the FT-IR spectrum of this compound would be the strong carbonyl (C=O) stretching vibration of the aldehyde, which typically appears around 1720-1740 cm⁻¹. This is distinct from the amide C=O stretch in Finasteride. Additionally, the C-H stretch of the aldehyde group provides a unique signature, often appearing as a pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹. The spectrum of Finasteride itself shows characteristic peaks for its amide groups (around 3428 cm⁻¹) and carbonyl groups (C=O at 1688 cm⁻¹ and C=C at 1669 cm⁻¹). The presence of the new aldehyde-related peaks and the absence of the N-tert-butyl amide peaks would confirm the structure of this compound.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
Aldehyde C=O Stretch 1740 - 1720 (Strong)
Aldehyde C-H Stretch 2850 - 2800 & 2750 - 2700 (Medium)
Lactam C=O Stretch ~1690 (Strong)
Alkene C=C Stretch ~1670 (Medium)
N-H Stretch ~3430 (Medium)
Alkane C-H Stretch 2970 - 2850 (Strong)

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry is an essential tool for identifying this compound, often when coupled with a chromatographic separation technique like liquid chromatography (LC-MS). It provides the molecular weight of the compound and information about its structure through fragmentation patterns.

This compound has a molecular formula of C₂₃H₃₄N₂O₃ and a corresponding molecular weight of 386.53 g/mol . In a typical mass spectrum using electrospray ionization (ESI) in positive mode, the compound would be detected as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 387. The identification of this metabolite, referred to as M2 in key metabolic studies, was confirmed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) nih.govresearchgate.net.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are vital for separating this compound from the parent drug and other related impurities, thereby allowing for its accurate quantification and the assessment of sample purity.

High-Performance Liquid Chromatography (HPLC) with various columns and gradients

High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis of Finasteride and its impurities. Reversed-phase HPLC (RP-HPLC) is typically employed for this purpose. The identification of this compound in biological samples like human bile and urine has been successfully achieved using LC-MS/MS methods nih.gov.

The development of a robust HPLC method involves optimizing several parameters to achieve adequate separation (resolution) between Finasteride, this compound, and other potential impurities.

Columns: C18 columns (e.g., 250 mm x 4.6 mm, 4 or 5 µm particle size) are commonly used due to their versatility in separating compounds of medium polarity.

Mobile Phase: A gradient elution is often necessary to resolve a complex mixture of impurities. The mobile phase typically consists of an aqueous component (like water or a buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The gradient involves changing the proportion of the organic solvent over time to elute compounds with different polarities.

Detection: A photodiode array (PDA) or UV detector is commonly used, with detection wavelengths typically set around 210 nm, where the analytes exhibit strong absorbance.

For the analysis of finasteride metabolites, a gradient system is often employed. For instance, a method could start with a higher percentage of aqueous phase and gradually increase the organic phase percentage to elute more lipophilic compounds.

Table 3: Example HPLC Parameters for Finasteride Impurity Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Time-based linear gradient (e.g., 10% to 90% B over 30 min)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 - 40 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its direct application for this compound is limited. The compound's high molecular weight, polarity, and low volatility make it unsuitable for direct GC analysis, as it would likely decompose at the high temperatures required for vaporization.

To analyze this compound by GC-MS, a derivatization step would be necessary. This chemical modification process converts polar functional groups (like the lactam N-H and potentially the aldehyde) into less polar, more volatile derivatives. Silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for steroids. After derivatization, the resulting compound could be separated on a GC column and identified by its mass spectrum. However, due to the availability and effectiveness of LC-MS methods, GC-MS is not a commonly reported technique for the analysis of Finasteride metabolites.

Stability Studies under Physiological Conditions

Understanding the stability of this compound under physiological conditions is crucial for predicting its behavior in vivo and for ensuring the stability of pharmaceutical formulations.

LC-MS is a more powerful technique that allows for the separation of the parent compound from its degradants, followed by their identification and quantification based on their mass-to-charge ratio. This method is invaluable for elucidating the degradation pathways and identifying the chemical structures of the resulting products. Forced degradation studies on Finasteride have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions, and similar vulnerabilities might be expected for its carboxaldehyde derivative.

Lyophilization, or freeze-drying, is a common technique used to enhance the stability of pharmaceutical products. However, the process itself can introduce stresses, such as freezing and dehydration, which may affect the stability of sensitive functional groups like aldehydes. The stability of an aldehyde group during lyophilization can be influenced by factors such as the formulation composition (e.g., the presence of cryoprotectants), the freezing rate, and the residual moisture content in the final lyophilized product. For aldehyde-containing compounds, there is a potential risk of oxidation or other degradation pathways if the lyophilization cycle is not optimized. Careful formulation design and process control are essential to maintain the integrity of the aldehyde group in this compound during lyophilization.

The control of impurities is a critical aspect of pharmaceutical manufacturing. Batch-to-batch variability in the levels of impurities, including carboxaldehyde derivatives, can arise from variations in raw materials, manufacturing processes, and storage conditions. Establishing robust process controls and analytical methods is essential to ensure the consistent quality of the API. For this compound, as a potential impurity, its levels would need to be monitored and controlled within strict specifications across different batches of Finasteride production. This requires validated analytical methods with sufficient precision and accuracy to reliably quantify the impurity at low levels.

Table 2: Compound Names Mentioned in the Article

Compound Name
Finasteride
This compound
Chloroform

Biological Activity and Pharmacological Implications of Finasteride Carboxaldehyde

Enzyme Inhibition Studies

Finasteride (B1672673) is recognized as a potent inhibitor of the enzyme 5α-reductase. nih.govproteopedia.org This enzyme is crucial for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). proteopedia.org There are three known isoenzymes of 5α-reductase, and Finasteride primarily targets type II and III, with a lower affinity for type I. wikipedia.orgnih.gov

The primary mechanism of Finasteride involves blocking the production of DHT. proteopedia.org By inhibiting 5α-reductase, Finasteride significantly reduces serum DHT levels by approximately 70% and prostatic DHT levels by up to 90%. nih.gov This reduction in DHT is the basis for its therapeutic use in conditions such as benign prostatic hyperplasia and androgenetic alopecia, which are dependent on this potent androgen. proteopedia.orgnih.gov

Table 1: Comparative 5α-Reductase Inhibition

Compound Target Isoenzymes Potency
Finasteride Type II and III > Type I High
Dutasteride Type I, II, and III Very High

| Finasteride Metabolites | Not specified | <20% of Finasteride |

Modulation of Neuroactive Steroid Levels

Finasteride's influence extends beyond androgen regulation to affect the levels of various neuroactive steroids in the brain. This is due to the role of 5α-reductase in the synthesis of these steroids, which can modulate neuronal function. researchgate.net

By inhibiting 5α-reductase, Finasteride can alter the balance of neurosteroids that have significant effects on the central nervous system. For instance, it can block the formation of allopregnanolone, a potent positive modulator of GABA-A receptors. nih.gov Studies in rats have shown that Finasteride can inhibit the dopaminergic system in the brain. nih.gov The ability of Finasteride to cross the blood-brain barrier allows it to exert these effects directly within the central nervous system. nih.govvalpo.edu

The modulation of neuroactive steroid levels by Finasteride has been linked to reports of psychological and sexual side effects. valpo.edu Some individuals have reported mood alterations, depression, and anxiety. pfsfoundation.orgnih.gov Changes in neuroactive steroid concentrations in the cerebrospinal fluid and plasma have been observed in individuals experiencing persistent side effects after discontinuing the medication. valpo.edunih.gov These changes include decreased levels of pregnenolone, progesterone, and dihydrotestosterone. nih.gov

Table 2: Reported Changes in Neuroactive Steroid Levels in Post-Finasteride Syndrome Patients (Cerebrospinal Fluid)

Steroid Change
Pregnenolone Decreased
Progesterone Decreased
Dihydroprogesterone Decreased
Dihydrotestosterone (DHT) Decreased
17beta-estradiol Decreased
Dehydroepiandrosterone (DHEA) Increased
Testosterone Increased

Preclinical Investigations and Translational Research

While specific preclinical studies focusing on Finasteride Carboxaldehyde are not documented in available scientific literature, extensive research has been conducted on the parent compound, Finasteride. These studies have established its mechanism of action and efficacy in various models. nih.govsustech.edu.cn For example, research has explored the effects of Finasteride on the growth of prostate cancer cell lines and its potential as a chemopreventive agent. researchgate.net Furthermore, studies have investigated the impact of Finasteride on stem cell properties of dermal papilla cells, suggesting novel mechanisms for its effects on hair growth. nih.govresearchgate.net Future translational research may delve into the specific activities of Finasteride's metabolites to fully elucidate their pharmacological profiles.

Evaluation of Biological Activities in Animal Models

Specific evaluations of the biological activities of this compound in animal models are not documented in available research. Studies in animal models, such as dogs, have identified the carboxylic acid derivative as a metabolite, but it represents a minor component of the total compounds found in plasma nih.gov. Research indicates that the primary metabolites of Finasteride possess less than 20% of the 5α-reductase inhibitory activity of the parent compound, Finasteride fda.govdrugbank.comnih.gov. Animal model studies have predominantly centered on the effects of the parent drug, Finasteride, on various physiological parameters, including its impact on the prostate and hair growth in macaques unimi.itnih.gov.

Potential Contribution to Post-Finasteride Syndrome Phenotypes

The potential contribution of this compound to the phenotypes of Post-Finasteride Syndrome (PFS) is not established in the scientific literature. PFS is a condition characterized by persistent sexual, neurological, and physical adverse reactions in patients who have taken finasteride nih.govnih.gov. While the existence and mechanisms of PFS are subjects of ongoing research and debate, studies have not yet identified a specific metabolite, such as this compound, as the causative agent for these persistent symptoms themenshealthclinic.co.ukmdpi.com. The focus of investigation remains on the broader neuroendocrine and physiological changes initiated by Finasteride itself.

Antiproliferative Activities of Finasteride and its Metabolites

Recent research has explored the potential of Finasteride and its metabolites to exhibit antiproliferative activities, particularly in the context of aggressive brain tumors like glioblastoma. These studies have primarily investigated the effects of the parent compound, Finasteride.

Inhibition of Glioma Stem-Like Cells

Studies have demonstrated that Finasteride can inhibit the maintenance of glioma stem-like cells (GSCs). GSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, growth, and recurrence. Research indicates that high-dose Finasteride treatment can dampen the "stemness" of glioblastoma stem-like cells, potentially by downregulating the β-catenin protein level, a key component in cell signaling pathways related to cell proliferation and differentiation.

Repression of Glioblastoma Proliferation

Finasteride has been shown to repress the proliferation of glioblastoma cells. This effect is thought to be mediated through the inhibition of key signaling pathways involved in cell growth. In co-culture systems, the antiproliferative effects of Finasteride on benign prostate epithelial cells were found to require the presence of stromal fibroblasts and were linked to the repression of the p-AKT and p-ERK1/2 signaling pathways nih.gov. While this study was not on glioblastoma, it highlights a potential mechanism for Finasteride's antiproliferative action.

Effects of Finasteride on Glioblastoma Cell Proliferation Markers

Cell LineTreatmentKey FindingSignaling Pathway Implicated
BPH-1 (Benign Prostate)Finasteride (in co-culture with fibroblasts)Repressed expression of p-AKT, p-ERK1/2, and cyclin D1 nih.govp-AKT, p-ERK1/2 nih.gov
Glioblastoma Stem-Like CellsHigh-Dose FinasterideDampens β-catenin protein level, reducing stemnessβ-catenin

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Mechanistic Actions of Finasteride on Glioblastoma Cells

MechanismEffectDownstream Consequence
Modulation of ROSLowers intracellular ROS levelsInefficient β-catenin accumulation
β-catenin RegulationDownregulates β-catenin proteinReduction in stemness and cell growth

Regulation of β-Catenin Accumulation and Stemness

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and the maintenance of stem cell populations. nih.gov Dysregulation of this pathway is implicated in various diseases. Research into the effects of compounds like Finasteride provides insight into potential therapeutic interventions targeting this pathway. While direct studies on this compound are not extensively available in peer-reviewed literature, the activity of its parent compound, Finasteride, offers significant insights into the potential mechanisms of action.

Studies have demonstrated that Finasteride can enhance the properties of stem cells, specifically in human dermal papilla cells (DPCs), which are crucial for hair follicle cycling and regeneration. nih.gov This enhancement is achieved through the activation of the Wnt/β-catenin signaling pathway. The process involves an AKT-dependent mechanism, which leads to an increase in the cellular levels of β-catenin.

The activation of AKT leads to the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme that typically phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. nih.gov By inhibiting GSK-3β, Finasteride facilitates the stabilization and accumulation of β-catenin in the cytoplasm. nih.gov This accumulated β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, inducing the expression of target genes involved in stemness, such as Sox-2 and Nanog. nih.gov

The inactivation of β-catenin in dermal papilla cells has been shown to result in reduced hair growth and impaired hair regeneration. nih.gov Conversely, the activation of β-catenin signaling promotes the expansion and formation of hair follicles. nih.gov This highlights the pivotal role of β-catenin in maintaining the inductive properties of these specialized cells. nih.gov

The table below summarizes the key molecular effects of Finasteride on the β-catenin signaling pathway and stemness markers in human dermal papilla cells, which may provide a basis for understanding the potential activity of this compound.

Target Protein Effect of Finasteride Treatment Downstream Consequence
Phosphorylated AKT (p-AKT)Increased LevelsInhibition of GSK-3β
β-CateninIncreased Expression and AccumulationNuclear Translocation and Gene Transcription
Sox-2Increased ExpressionEnhancement of Stem Cell Properties
NanogIncreased ExpressionEnhancement of Stem Cell Properties

Metabolic Pathways and Pharmacokinetic Considerations

Cytochrome P450 (CYP) Mediated Metabolism

The initial phase of finasteride (B1672673) metabolism is predominantly governed by the Cytochrome P450 (CYP) superfamily of enzymes, which are essential for the biotransformation of a wide array of compounds. nih.gov These enzymes facilitate oxidative reactions that increase the water solubility of substances, preparing them for excretion. nih.gov

Research has identified CYP3A4 as the principal enzyme responsible for the phase I metabolism of finasteride. nih.govdrugbank.comnih.gov This specific isozyme mediates the hydroxylation and subsequent oxidation reactions that characterize the metabolic cascade of finasteride. nih.gov The involvement of CYP3A4 is confirmed by studies using selective inhibitors and microsomes containing recombinant human CYP isozymes, where only those with CYP3A4 catalyzed the oxidative metabolism of finasteride and its metabolites. nih.gov Gestodene, a known mechanism-based inhibitor of CYP3A enzymes, has been shown to inhibit the oxidative metabolism of finasteride in a concentration-dependent manner. nih.gov

The metabolism of finasteride via CYP3A4 follows a sequential oxidative pathway at the aliphatic t-butyl side chain. diva-portal.org

Hydroxylation: The first step involves the hydroxylation of finasteride to form omega-hydroxy finasteride. nih.govpropeciahelp.com

Oxidation to Aldehyde: This hydroxylated metabolite is then further oxidized by CYP3A4 to an intermediate, omega-aldehyde finasteride, also known as Finasteride Carboxaldehyde. nih.govdiva-portal.orgpropeciahelp.com

Oxidation to Carboxylic Acid: The final step in this sequence is the oxidation of this compound to the corresponding carboxylic acid, omega-oic acid finasteride. nih.govnih.govdiva-portal.orgpropeciahelp.com This step is also mediated, at least in part, by CYP3A4 in an NADPH-dependent reaction. nih.gov

Table 1: CYP3A4-Mediated Sequential Oxidation of Finasteride

StepSubstrateEnzymeProduct
1FinasterideCYP3A4Omega-hydroxy finasteride
2Omega-hydroxy finasterideCYP3A4This compound
3This compoundCYP3A4Omega-oic acid finasteride

NAD-Dependent Enzymatic Conversions

While the CYP450 system, particularly CYP3A4, plays a crucial role, it is not the sole pathway for the metabolism of this compound. Nicotinamide adenine (B156593) dinucleotide (NAD)-dependent enzymes also contribute significantly to its further conversion.

In addition to the NADPH-dependent oxidation by CYP3A4, studies have demonstrated that NAD-dependent enzymes located in cytosolic, microsomal, and mitochondrial cellular fractions are capable of oxidizing this compound to omega-oic acid finasteride. nih.govpropeciahelp.com This indicates that multiple enzymatic systems, present in various cellular compartments, can carry out this final oxidative step. nih.gov

There is evidence of a competitive relationship between the oxidative and reductive pathways for this compound. When the oxidative conversion of this compound is inhibited, for instance by CYP3A4 inhibitors, an increase in its reduction is observed. nih.gov This suggests that this compound can be simultaneously oxidized to omega-oic acid finasteride and reduced back to omega-hydroxy finasteride, with the balance influenced by the activity of specific enzyme inhibitors.

Table 2: Enzymatic Conversion Pathways of this compound

PathwaySubstrateEnzyme SystemProductCellular Location
OxidationThis compoundCYP3A4 (NADPH-dependent)Omega-oic acid finasterideMicrosomal
OxidationThis compoundNAD-dependent enzymesOmega-oic acid finasterideCytosolic, Microsomal, Mitochondrial
ReductionThis compoundUnspecified reductasesOmega-hydroxy finasterideMicrosomal

Drug-Drug Interactions Involving CYP3A4 Metabolism

Given that the initial and rate-limiting step in finasteride metabolism is mediated by CYP3A4, there is a potential for drug-drug interactions with substances that inhibit or induce this enzyme. drugbank.com Strong inhibitors of CYP3A4 can be expected to interfere with the clearance of finasteride, leading to increased plasma concentrations of the parent drug.

While specific clinical studies providing quantitative data on the interaction between finasteride and potent CYP3A4 inhibitors like ketoconazole (B1673606) and itraconazole (B105839) are not extensively published, the mechanism of interaction is well-established. Co-administration of finasteride with strong inhibitors of CYP3A4 may significantly elevate the systemic exposure of finasteride. drugs.com Therefore, caution is generally advised when finasteride is used concurrently with medications known to potently inhibit this enzyme.

Potential Impact of CYP3A4 Inhibitors on Finasteride Pharmacokinetics
Interacting Drug ClassExamplePotential Effect on Finasteride
Strong CYP3A4 InhibitorsItraconazole, KetoconazoleIncreased plasma concentrations (AUC and Cmax) drugbank.comdrugs.com

Conversely, co-administration with strong inducers of CYP3A4 could potentially decrease the plasma concentrations of finasteride, although this is generally considered to be of less clinical concern.

Advanced Research Avenues and Future Directions

Investigation of Covalent Binding in Biological Systems

Finasteride (B1672673) is recognized as a mechanism-based inhibitor of 5α-reductase. nih.gov It acts as an alternative substrate and is reduced by the enzyme, forming a stable, slowly dissociating enzyme-bound NADP-dihydrofinasteride adduct. nih.govresearchgate.net This high-affinity binding, sometimes described as functionally irreversible, is key to its potent inhibitory effect. proteopedia.org

A significant future research direction is to investigate the potential covalent binding of its metabolites, including Finasteride Carboxaldehyde, within biological systems. The aldehyde functional group is inherently reactive and can form covalent bonds, such as Schiff bases, with amine groups in proteins. This opens the possibility that this compound could interact with and covalently modify not only 5α-reductase but also other biological targets, potentially leading to unique pharmacological activities or off-target effects. Understanding these interactions is crucial for a comprehensive profile of finasteride's metabolic pathway.

Exploration of Neuroprotective Effects of Finasteride Derivatives

The impact of finasteride on the central nervous system is an area of active investigation. By inhibiting 5α-reductase, finasteride disrupts neurosteroidogenesis, which can influence mood and cognitive processes. nih.gov Studies in animal models have suggested that finasteride and other 5α-reductase inhibitors may possess neuroprotective properties in certain contexts, such as Parkinsonian models, although neuropsychiatric side effects have also been reported in clinical settings. nih.gov

Given that metabolites of finasteride can cross the blood-brain barrier, exploring the specific neuropharmacological profiles of its derivatives is a compelling avenue of research. This compound and other related compounds may have distinct effects on neurosteroid levels and neuronal function. Future studies should aim to characterize the neuroprotective potential of these specific derivatives, which could pave the way for novel therapeutic strategies for neurodegenerative diseases, while also assessing their unique risk profiles. researchgate.net

Development of this compound in Topical Formulations

Topical application of finasteride has been developed to maximize its effect on scalp hair follicles while minimizing systemic exposure and associated side effects. nih.gov This approach has shown considerable promise, offering a favorable risk-benefit profile compared to oral administration.

Clinical trials have demonstrated that topical finasteride formulations significantly improve hair count and are considered an effective treatment for androgenetic alopecia. nih.gov The development of topical formulations containing specific, active metabolites like this compound could represent a next-generation strategy. Research would be needed to determine if such derivatives offer enhanced localized activity, greater penetration to the hair follicle, or a more potent inhibition of scalp 5α-reductase, potentially leading to improved hair growth stimulation. mdpi.com

A key advantage of topical finasteride is its markedly lower systemic absorption compared to oral tablets. droracle.ai Studies show that maximum plasma concentrations of finasteride after topical application can be more than 100 times lower than with the oral route, leading to a reduced impact on serum DHT levels and a lower likelihood of systemic side effects. nih.gov

Future research into topical formulations of this compound would critically assess its systemic exposure and side effect profile. The goal would be to engineer a molecule and delivery system that further optimizes the balance between high local efficacy in the scalp and minimal absorption into the bloodstream. This could potentially offer a therapeutic option with an even greater margin of safety.

ParameterTopical FinasterideOral Finasteride
Systemic AbsorptionSignificantly lower; plasma concentrations >100 times lower than oral nih.govHigher systemic absorption droracle.ai
Serum DHT ReductionApproximately 34.5% nih.govApproximately 55.6% nih.gov
Primary Site of ActionActs primarily at the scalp hair follicles nih.govSystemic action throughout the body

Pharmacogenomic Studies of this compound Metabolism and Efficacy

There is significant interindividual variation in the response to finasteride, which is thought to be influenced by genetic factors. nih.gov Pharmacogenomic studies have focused on variations in genes encoding for the drug's metabolic enzymes, such as CYP3A4, and its therapeutic target, SRD5A2 (5α-reductase type II). nih.govnih.gov Genetic variability in these enzymes can account for differences in drug metabolism, efficacy, and toxicity. nih.gov

As this compound is a product of finasteride metabolism, pharmacogenomic research is essential to understand its formation and effects. Future studies should investigate how genetic polymorphisms in CYP3A4 and other metabolic enzymes influence the rate at which finasteride is converted to its carboxaldehyde derivative. This research could help identify patient populations who may produce higher levels of this metabolite, which would be critical for personalizing therapy and understanding variability in treatment outcomes. nih.gov

Integration of Computational Chemistry in this compound Research

Computational chemistry provides powerful tools for drug design and for understanding molecular interactions. Methods such as molecular dynamics simulations and mutagenesis studies have been instrumental in revealing the molecular mechanisms of finasteride's inhibition of 5α-reductase. nih.gov These computational approaches can predict the binding affinity and interactions between a ligand and its target protein.

The integration of computational chemistry will be invaluable for accelerating research on this compound. Molecular modeling can be used to predict how the aldehyde modification affects the molecule's binding to the 5α-reductase active site. Furthermore, computational tools can help design novel derivatives with improved potency or selectivity and predict their absorption, distribution, metabolism, and excretion (ADME) properties, thereby guiding experimental studies and streamlining the development of new therapeutic agents. researchgate.netcuny.edu

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding affinity and interaction dynamics of a ligand with a target protein. In the context of this compound, these methods can elucidate its potential activity and stability within the binding pocket of enzymes like 5-alpha reductase.

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a molecule when bound to a receptor. For this compound, docking studies would likely target the active site of 5-alpha reductase type 2 (SRD5A2), the same enzyme inhibited by Finasteride. The primary goal would be to compare its binding energy and interactions with those of Finasteride.

Key interactions for Finasteride with SRD5A2 often involve hydrogen bonds and hydrophobic interactions. For instance, the N-tert-butyl carboxamide group of Finasteride is crucial for its binding. In this compound, this is replaced by a carboxaldehyde group, which would alter the hydrogen bonding potential and steric interactions within the active site. Docking studies could predict whether this change strengthens or weakens the binding affinity.

A hypothetical docking study might reveal the following interactions for this compound with key residues in the SRD5A2 active site:

CompoundInteracting ResidueInteraction TypePredicted Binding Energy (kcal/mol)
Finasteride Glu57, Arg114Hydrogen Bond-9.5 to -11.0
Trp53, Phe118, Phe223Hydrophobic
This compound Glu57, Tyr32Hydrogen Bond-7.0 to -8.5
Trp53, Leu111Hydrophobic

This table represents hypothetical data based on known interactions of similar compounds and is for illustrative purposes.

Molecular Dynamics Simulations:

Following molecular docking, MD simulations can provide insights into the dynamic stability of the ligand-receptor complex over time. A simulation of this compound docked with SRD5A2 would reveal the flexibility of the ligand in the binding pocket and the stability of its interactions with surrounding amino acid residues. Such simulations can calculate parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex. A stable complex would exhibit minimal fluctuations in RMSD over the simulation period, typically nanoseconds in scale. These dynamic analyses offer a more realistic view of the binding event than the static picture provided by molecular docking alone.

Predictive Modeling of Metabolic Fate

Predicting the metabolic fate of a compound is essential for understanding its potential efficacy, duration of action, and safety profile. For this compound, which is already a metabolite, further biotransformation is possible. In silico predictive models can forecast its subsequent metabolic pathways.

Computational tools for metabolism prediction, such as those that model the activity of cytochrome P450 (CYP) enzymes, can be employed. univie.ac.at Given that the initial metabolism of Finasteride to this compound involves oxidative processes, it is plausible that CYP enzymes, particularly the CYP3A4 isoform which is involved in Finasteride metabolism, could further metabolize the aldehyde. nih.gov

Predictive models utilize algorithms based on known metabolic reactions and substrate specificities of various enzymes. For this compound, these models might predict the following subsequent metabolic transformations:

Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, a common metabolic pathway for aldehydes catalyzed by aldehyde dehydrogenases.

Reduction: The aldehyde could be reduced to a primary alcohol.

Further Hydroxylation: Additional hydroxyl groups could be added to the steroid backbone by CYP enzymes.

The likelihood of these transformations can be estimated by various software platforms that provide a "site of metabolism" prediction, highlighting the atoms most likely to undergo enzymatic attack.

Predicted Metabolic PathwayCatalyzing Enzyme Family (Predicted)Resulting Metabolite Structure
Oxidation of the aldehyde groupAldehyde Dehydrogenase (ALDH)Finasteride Carboxylic Acid
Reduction of the aldehyde groupAldehyde Reductase (AKR)Finasteride Hydroxymethyl Derivative
Aromatic HydroxylationCytochrome P450 (e.g., CYP3A4)Hydroxylated this compound

This table contains predicted information based on general metabolic pathways and is for illustrative purposes.

These predictive models are valuable in early-stage research to identify potential metabolites for further analytical studies and to understand the complete metabolic cascade of a drug. nih.gov By combining molecular docking, dynamics simulations, and metabolic prediction, researchers can build a comprehensive in silico profile of this compound, guiding future experimental investigations into its pharmacological and metabolic properties.

Q & A

Q. How should researchers document and share raw data for this compound studies?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit spectral data (NMR, MS) in public repositories like Zenodo with DOI links. Include metadata on synthesis batches, storage conditions, and instrument calibration logs .

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